molecular formula C9H12N4S B1235408 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea CAS No. 75013-64-8

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea

Cat. No.: B1235408
CAS No.: 75013-64-8
M. Wt: 208.29 g/mol
InChI Key: KDNWDIABXHFHBK-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is an organic compound with the molecular formula C10H14N4S It is a derivative of thiourea, characterized by the presence of a pyridine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea typically involves the reaction of 2-acetylpyridine with N,N-dimethylthiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:

2-Acetylpyridine+N,N-Dimethylthiosemicarbazide3-Methyl-1-[1-(pyridin-2-yl)ethylidene]aminothiourea\text{2-Acetylpyridine} + \text{N,N-Dimethylthiosemicarbazide} \rightarrow \text{this compound} 2-Acetylpyridine+N,N-Dimethylthiosemicarbazide→3-Methyl-1-[1-(pyridin-2-yl)ethylidene]aminothiourea

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes and biochemical pathways . The pyridine ring and thiourea moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylpyridine N,N-dimethylthiosemicarbazone
  • 1,1-Dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea
  • N,N-Dimethyl-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide

Uniqueness

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is unique due to its specific structural features, such as the presence of a methyl group and the pyridine ring, which contribute to its distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

75013-64-8

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea

InChI

InChI=1S/C9H12N4S/c1-7(12-13-9(14)10-2)8-5-3-4-6-11-8/h3-6H,1-2H3,(H2,10,13,14)

InChI Key

KDNWDIABXHFHBK-KPKJPENVSA-N

SMILES

CC(=NNC(=S)NC)C1=CC=CC=N1

Isomeric SMILES

C/C(=N\NC(=S)NC)/C1=CC=CC=N1

Canonical SMILES

CC(=NNC(=S)NC)C1=CC=CC=N1

Key on ui other cas no.

75013-64-8

Synonyms

2-acetylpyridine-4-methyl-3-thiosemicarbazone
APMTSC

Origin of Product

United States

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